

# What is the chemical structure of TF-3-G-cThea?

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## Compound of Interest

Compound Name: *TF-DG-cThea*

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## An In-depth Technical Guide to the Chemical Structure of TF-3-G-cThea

This guide provides a comprehensive overview of the chemical structure, properties, and formation of TF-3-G-cThea, a novel theaflavin derivative found in black tea. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development.

## Chemical Structure and Identification

TF-3-G-cThea is the abbreviated name for a recently discovered N-ethyl-2-pyrrolidinone-substituted theaflavin. It is one of four such novel compounds identified as storage-related marker compounds in black tea (*Camellia sinensis*)[1][2].

The chemical structure of TF-3-G-cThea consists of a theaflavin-3-gallate (TF-3-G) core to which an N-ethyl-2-pyrrolidinone moiety is attached. Theaflavins are characterized by a unique benzotropolone ring system, formed during the enzymatic oxidation and condensation of catechins during the fermentation of tea leaves[1].

The formation of TF-3-G-cThea occurs during the storage of black tea through a chemical reaction between theaflavin-3-gallate and theanine, an amino acid naturally present in tea[1]. This finding is significant as the concentration of these N-ethyl-2-pyrrolidinone-substituted theaflavins increases with the duration of storage[1][2].

The systematic name for this class of compounds is N-ethyl-2-pyrrolidinone-substituted flavanols (EPSFs)[3][4]. The substitution of the N-ethyl-2-pyrrolidinone group typically occurs at

the C-6 or C-8 position of the A-ring of one of the flavanol units that constitute the theaflavin backbone[3][4].

#### Key Structural Features:

- Theaflavin Core: A polyphenolic compound with a benzotropolone skeleton.
- Gallate Group: An ester linkage of gallic acid at the 3-position of one of the flavanol-derived units.
- N-ethyl-2-pyrrolidinone Substituent: Formed from theanine and attached to the theaflavin structure.

## Physicochemical and Quantitative Data

The following table summarizes the known quantitative data for TF-3-G-cThea.

Property	Value	Source
Molecular Formula	C <sub>42</sub> H <sub>37</sub> NO <sub>17</sub>	[5][6]
Molecular Weight	827.74 g/mol	[5][6]
SMILES String	<chem>O=C1C(O)=CC([C@H]2OC(C=C(O)C=C3O)=C3CC2O)=CC4=C1C(O)=C(O)C=C4--INVALID-LINK----INVALID-LINK--CC7=C5C(C8CCC(N8CC)=O)=C(O)C=C7O</chem>	[5][6]
Concentration in Aged Black Tea	The total content of N-ethyl-2-pyrrolidinone-substituted TFs was found to be 51.54 µg/g in black tea stored for 19 months.	[1][2]

## Experimental Protocols

The identification and validation of TF-3-G-cThea involved metabolomics analysis and targeted synthesis. The following protocols are based on the methodologies described in the primary literature[1][2].

## Metabolomics Analysis for Discovery

A comprehensive nontargeted and targeted metabolomics approach was employed to investigate the chemical changes in black tea during storage.

- **Sample Preparation:** Black tea samples stored for varying durations (0-19 months) were prepared for analysis.
- **UPLC-MS/MS Analysis:** The prepared samples were analyzed using an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS). This allowed for the separation and detection of a wide range of chemical constituents.
- **Data Processing:** The raw data from the UPLC-MS/MS analysis was processed to identify and quantify metabolites. This involved peak picking, alignment, and normalization.
- **Compound Identification:** Novel compounds that showed a strong positive correlation with storage duration were structurally assigned based on their mass spectral data. This led to the initial identification of four N-ethyl-2-pyrrolidinone-substituted theaflavins, including TF-3-G-cThea.

## Synthesis and Structural Validation

The structure of the newly discovered compounds was confirmed through chemical synthesis.

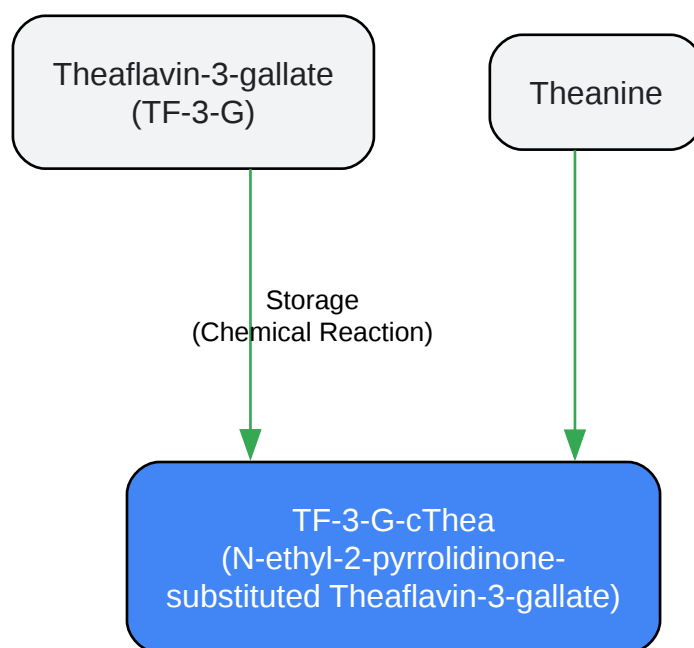
- **Reaction Mixture:** Theaflavin standards (including TF-3-G) were reacted with theanine standards.
- **Purification:** The target N-ethyl-2-pyrrolidinone-substituted theaflavins were purified from the reaction mixture using semi-preparative liquid chromatography. The yield for this preparation was approximately 10-15%[2].
- **Structural Confirmation:** The synthesized compounds were analyzed using mass spectrometry and their fragmentation patterns were compared with those of the compounds detected in the stored black tea samples, confirming their structural assignment.

## Quantification in Black Tea

- **Standard Curve Generation:** Standard solutions of the purified N-ethyl-2-pyrrolidinone-substituted theaflavins were prepared at various concentrations (e.g., 0.05, 0.2, 0.5, 1.0, 5.0, 20.0, and 50.0 µg/mL)[2].
- **Calibration Curve:** The standard solutions were analyzed by UPLC-MS/MS to establish a calibration curve with a high correlation coefficient ( $r^2 = 0.9998$ )[2].
- **Quantification:** The established calibration curve was used to quantify the concentration of TF-3-G-cThea and other related compounds in the stored black tea samples.

## Visualization of Formation Pathway

The following diagram illustrates the proposed formation of TF-3-G-cThea from its precursors during the storage of black tea.



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